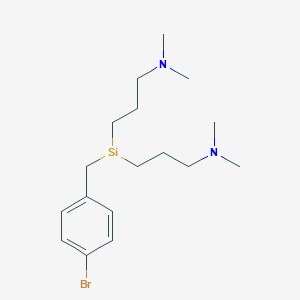
Pentanal, 4-oxo-5-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanal, 4-oxo-5-(phenylthio)- is an organic compound with the molecular formula C11H12O2S It is a derivative of pentanal, featuring an oxo group at the fourth position and a phenylthio group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 4-oxo-5-(phenylthio)- typically involves the reaction of pentanal with appropriate reagents to introduce the oxo and phenylthio groups. One common method is the oxidation of pentanal to form the oxo group, followed by the introduction of the phenylthio group through a substitution reaction. The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Pentanal, 4-oxo-5-(phenylthio)- may involve large-scale oxidation and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentanal, 4-oxo-5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used to replace the phenylthio group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanal, 4-oxo-5-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanal, 4-oxo-5-(phenylthio)- involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the phenylthio group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-pentenal: Another oxo compound with a similar structure but different functional groups.
4-Oxo-5-phenylpentanoic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
Pentanal, 4-oxo-5-(phenylthio)- is unique due to the presence of both an oxo group and a phenylthio group, which confer distinct chemical and biological properties
Properties
CAS No. |
142841-43-8 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-oxo-5-phenylsulfanylpentanal |
InChI |
InChI=1S/C11H12O2S/c12-8-4-5-10(13)9-14-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9H2 |
InChI Key |
ZDTAHUJMNHOIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
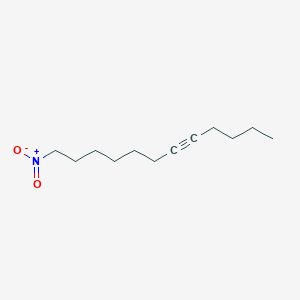
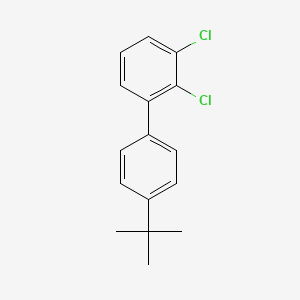
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)
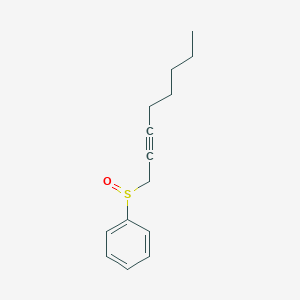


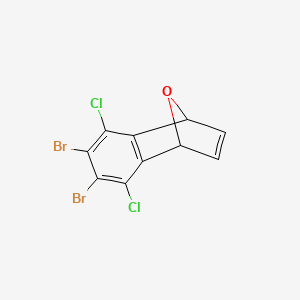
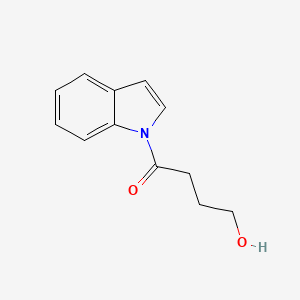
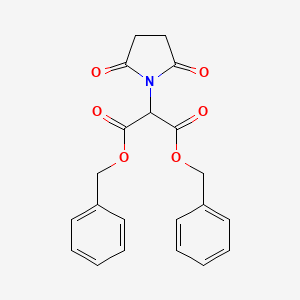
![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)
